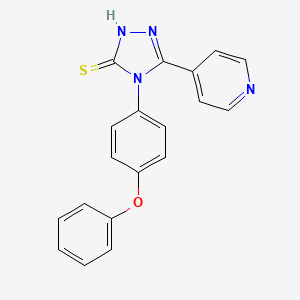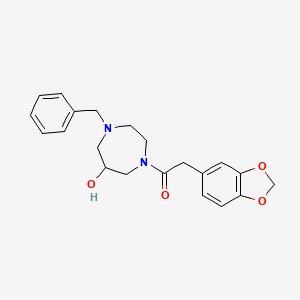![molecular formula C23H29N3O3 B5639040 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide](/img/structure/B5639040.png)
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide, also known as BPP-1, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been found to have significant activity in both in vitro and in vivo models.
作用机制
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide exerts its biological effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine signaling and improved neurotransmission.
Biochemical and Physiological Effects:
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been shown to have significant effects on both biochemical and physiological processes. In terms of biochemical effects, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been found to inhibit the uptake of dopamine, norepinephrine, and serotonin. In terms of physiological effects, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been found to have vasodilatory effects, which can potentially be used to treat hypertension.
实验室实验的优点和局限性
The advantages of using 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide in lab experiments include its potent and selective inhibition of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various biological processes. However, the limitations of using 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the study of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various fields such as neuroscience, cancer, and cardiovascular diseases. Another potential direction is to synthesize analogs of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide with improved solubility and stability, which can potentially enhance its usefulness as a research tool. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide and to identify other potential targets for this compound.
合成方法
The synthesis of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide involves the condensation of 4-aminophenylacetic acid with benzyl isocyanate to form the intermediate benzyl carbamate. The benzyl carbamate is then reacted with 1-bromopentane to form the corresponding N-propyl derivative. Finally, the N-propyl derivative is reacted with piperidine-1-carboxylic acid to form 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide.
科学研究应用
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and cardiovascular diseases. In neuroscience, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been found to be a potent and selective inhibitor of the dopamine transporter, which is a key target in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has also been shown to have potential therapeutic applications in cancer by inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular diseases, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been found to have vasodilatory effects and can potentially be used to treat hypertension.
属性
IUPAC Name |
4-[3-(benzylcarbamoyl)phenoxy]-N-propylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-13-24-23(28)26-14-11-20(12-15-26)29-21-10-6-9-19(16-21)22(27)25-17-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIGQUMDDYXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638969.png)
![2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5638974.png)
![1-[4-(phenylsulfonyl)phenyl]-1H-imidazole](/img/structure/B5638980.png)

![5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5638988.png)
![methyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5638997.png)
![3-[5-(5-fluoro-2-methoxybenzoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide](/img/structure/B5639004.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5639010.png)

![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)
![1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5639047.png)

![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)
![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)